hERG Potassium Channel Inhibition: Direct Comparison of Cardiotoxicity Risk in Arylaminoalcohol Antimalarials
Halofantrine is the most potent hERG channel blocker among its phenanthrene class comparators, which includes lumefantrine, mefloquine, and chloroquine. This potency is the direct mechanistic basis for its dose-limiting cardiotoxicity, including QT prolongation and torsades de pointes. The hERG IC50 is substantially lower than its therapeutic plasma concentration (1.67-2.98 µM), indicating significant in vivo hERG blockade at therapeutic doses [1]. In contrast, the hERG IC50 for lumefantrine (8.1 µM) is approximately 200-fold higher than that of halofantrine [1]. This quantitative difference makes halofantrine a critical positive control for cardiotoxicity assays and a high-liability comparator for novel antimalarial candidates.
| Evidence Dimension | hERG Potassium Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.04 µM [1] |
| Comparator Or Baseline | Lumefantrine: 8.1 µM; Mefloquine: 2.6 µM; Chloroquine: 2.5 µM [1] |
| Quantified Difference | 202-fold more potent than lumefantrine; 65-fold more potent than mefloquine |
| Conditions | Wild-type hERG K+ channels in stably transfected HEK293 cells, whole-cell patch-clamp technique |
Why This Matters
This data is essential for researchers studying drug-induced cardiotoxicity or screening new antimalarial leads for hERG liability; halofantrine serves as a definitive reference standard for high-risk hERG inhibition.
- [1] Traebert M, Dumotier B, Meister L, et al. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells. Eur J Pharmacol. 2004;484(1):41-48. View Source
